molecular formula C16H16O5S B2637900 4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate CAS No. 749218-83-5

4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate

Cat. No.: B2637900
CAS No.: 749218-83-5
M. Wt: 320.36
InChI Key: UPAREUQKLUMKEL-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate is an organic compound with the molecular formula C16H16O5S and a molecular weight of 320.36 g/mol . It is characterized by the presence of a formyl group, a methoxy group, and a sulfonate ester, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate typically involves the esterification of 4-formyl-2-methoxyphenol with 2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the formyl and methoxy groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 2,5-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5S/c1-11-4-5-12(2)16(8-11)22(18,19)21-14-7-6-13(10-17)9-15(14)20-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAREUQKLUMKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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